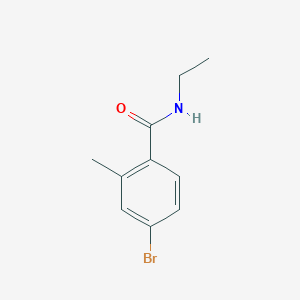

4-bromo-N-ethyl-2-methylbenzamide

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-N-ethyl-2-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-3-12-10(13)9-5-4-8(11)6-7(9)2/h4-6H,3H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYIIAMGYBIJNPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=C(C=C(C=C1)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Elucidation of 4 Bromo N Ethyl 2 Methylbenzamide

Established Synthetic Pathways and Chemical Transformations

The construction of 4-bromo-N-ethyl-2-methylbenzamide can be achieved primarily through two distinct strategies: the formation of the benzamide (B126) core followed by bromination, or the bromination of a suitable precursor followed by amidation. Each approach has its own merits and challenges, which will be discussed in detail.

Amidation Reactions for Benzamide Core Formation

The formation of the amide bond is a cornerstone of organic synthesis. In the context of this compound, this involves the reaction of a carboxylic acid derivative with ethylamine (B1201723). researchgate.net The direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures, which can be detrimental to the integrity of the molecule. Therefore, the carboxylic acid is typically activated to facilitate the reaction under milder conditions. chemicalbook.com

One common pathway involves starting with 4-bromo-2-methylbenzoic acid and coupling it with ethylamine. bldpharm.com This approach is often favored due to the commercial availability of the substituted benzoic acid. tcichemicals.com

The success of the amidation reaction hinges on the choice of the coupling reagent, which activates the carboxylic acid. A variety of reagents have been developed for this purpose, each with its own mechanism and advantages.

Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used coupling reagents. The reaction proceeds through the formation of an O-acylisourea intermediate, which is then attacked by the amine. To improve yields and reduce side reactions like epimerization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often employed. chemicalbook.com

Phosphonium salts , like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are another class of effective coupling reagents. These reagents convert the carboxylic acid into a highly reactive acylphosphonium salt, which readily reacts with the amine. nih.govgoogle.com

Uronium/Aminium salts , such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), are also popular choices for amide bond formation due to their high efficiency. chemicalbook.com

The selection of the optimal coupling reagent and reaction conditions depends on several factors, including the steric hindrance of the carboxylic acid and the amine, the presence of other functional groups, and the desired scale of the reaction. For instance, the synthesis of sterically hindered amides may require more reactive coupling agents. chemicalbook.com

Below is a data table summarizing various coupling reagents and their typical reaction conditions for the synthesis of benzamides, which can be adapted for the synthesis of this compound from 4-bromo-2-methylbenzoic acid and ethylamine.

Interactive Data Table: Coupling Reagents for Benzamide Formation

| Coupling Reagent | Additive | Base | Solvent | Temperature (°C) |

|---|---|---|---|---|

| DCC | HOBt | DIPEA | CH2Cl2 | 0 to RT |

| EDC | HOBt | DIPEA | DMF | 0 to RT |

| BOP | - | DIPEA | CH2Cl2 | RT |

| PyBOP | - | DIPEA | DMF | RT |

| HATU | - | DIPEA | DMF | RT |

| TBTU | - | DIPEA | CH3CN | RT |

Ethylamine is a primary amine and a good nucleophile, readily participating in amidation reactions. researchgate.net Its reactivity is influenced by its basicity and the steric hindrance around the nitrogen atom. In the reaction with an activated carboxylic acid, the lone pair of electrons on the nitrogen atom of ethylamine attacks the electrophilic carbonyl carbon of the activated acid derivative. This is followed by the departure of the leaving group, resulting in the formation of the N-ethyl benzamide. researchgate.net

The reaction is typically carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), to neutralize the acid formed during the reaction and to ensure the amine is in its free base form. nih.gov

Regioselective Bromination Approaches for Substituted Benzamides

The introduction of the bromine atom at the 4-position of the benzamide ring requires a regioselective bromination strategy. This can be achieved either by brominating the precursor molecule before the amidation step or by directly brominating the pre-formed benzamide.

A common and often more controlled method for the synthesis of this compound is to start with an already brominated precursor. The synthesis of 4-bromo-2-methylbenzoic acid is a key step in this approach. tcichemicals.combldpharm.com This can be achieved through the bromination of 2-methylbenzoic acid. The methyl group is an ortho, para-director, and the carboxylic acid group is a meta-director. The bromination would likely yield a mixture of isomers, requiring purification.

A more specific route to 4-bromo-2-methylbenzoic acid can start from 5-bromo-1-indanone. google.com Another approach involves the esterification of 4-bromo-2-methylbenzoic acid, followed by further transformations. amazonaws.comchemicalbook.com

Once 4-bromo-2-methylbenzoic acid is obtained, it can be converted to this compound via the amidation reactions described in section 2.1.1.

Below is a data table outlining a potential synthesis of the precursor 4-bromo-2-methylbenzoic acid methyl ester, which can then be amidated.

Interactive Data Table: Synthesis of Methyl 4-bromo-2-methylbenzoate

| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-bromo-2-methylbenzoic acid | Sulfuric acid (catalyst) | Methanol | Reflux | 6 | 92 |

An alternative strategy is the direct bromination of N-ethyl-2-methylbenzamide. This approach first requires the synthesis of the unbrominated benzamide from 2-methylbenzoic acid and ethylamine.

The subsequent bromination is an electrophilic aromatic substitution reaction. The directing effects of the substituents on the benzene (B151609) ring will determine the position of the incoming bromine atom. The methyl group is an activating group and an ortho, para-director, while the N-ethylamido group is also an activating group and an ortho, para-director. Since both groups direct to the same positions (the positions ortho and para to the methyl group), the substitution pattern will be influenced by the combined directing effects. The position para to the methyl group is also meta to the amide group, and the position para to the amide group is meta to the methyl group. The steric hindrance from the ortho-methyl group might influence the regioselectivity.

Common brominating agents for electrophilic aromatic substitution include bromine (Br2) in the presence of a Lewis acid catalyst like FeBr3, or N-bromosuccinimide (NBS) in the presence of an acid catalyst. The reaction conditions need to be carefully controlled to achieve the desired regioselectivity and to avoid over-bromination.

The following table presents a general procedure for electrophilic aromatic bromination that could be adapted for the direct bromination of N-ethyl-2-methylbenzamide.

Interactive Data Table: General Conditions for Direct Aromatic Bromination

| Substrate | Brominating Agent | Catalyst/Solvent | Temperature (°C) |

|---|---|---|---|

| Substituted Benzene | N-Bromosuccinimide (NBS) | Acetonitrile | 0 to RT |

| Substituted Benzene | Bromine (Br2) | FeBr3 | RT |

Methyl Group Introduction Strategies at the Ortho-Position

Introducing a methyl group at the ortho-position of a benzoic acid or benzamide derivative is a critical step in the synthesis of the target compound. One advanced method involves a palladium-catalyzed denitrogenative cross-coupling reaction. acs.orgnih.gov This strategy utilizes organic-chemistry.orgrsc.orgacs.org-benzotriazin-4(3H)-ones as starting materials, which undergo coupling with a stable and cost-effective organoaluminum reagent, DABAL-Me₃ (a bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane adduct). nih.gov

The reaction is typically catalyzed by a system such as Pd(OAc)₂ with a ligand like XantPhos. nih.gov The process begins with the reduction of the Pd(II) precursor to Pd(0). This is followed by the oxidative addition of the benzotriazinone to the Pd(0) center, which then undergoes denitrogenation. The resulting intermediate engages in transmetalation with the aluminum reagent to form an aryl methyl palladium species. Finally, reductive elimination yields the ortho-methylated product and regenerates the Pd(0) catalyst. acs.org This method is effective for a variety of N-aryl amides and can be adapted for ortho-ethylation by using triethylaluminum (B1256330) instead. nih.gov

A range of substituents on the N-phenyl ring are tolerated, with ortho-substituents like methyl and ethyl not impeding the reaction's reactivity, leading to yields between 82% and 90%. acs.org

Table 1: Palladium-Catalyzed Ortho-Methylation of N-Aryl Benzotriazinones

| Entry | N-Aryl Substituent | Product | Yield (%) |

| 1 | Phenyl | 2-methyl-N-phenylbenzamide | 85 |

| 2 | 4-Fluorophenyl | N-(4-fluorophenyl)-2-methylbenzamide | 90 |

| 3 | 4-Cyanophenyl | N-(4-cyanophenyl)-2-methylbenzamide | 82 |

| 4 | 2-Methylphenyl | 2-methyl-N-(o-tolyl)benzamide | 90 |

| 5 | 2-Ethylphenyl | N-(2-ethylphenyl)-2-methylbenzamide | 82 |

This table is generated based on data reported in a study on palladium-catalyzed denitrogenative cross-coupling. acs.org

Multi-step Synthetic Sequences and Convergent/Divergent Strategies

The construction of a polysubstituted benzene ring like that in this compound necessitates a carefully planned multi-step synthesis. The order of electrophilic aromatic substitution (EAS) reactions is crucial because the directing effects of the substituents must be considered to achieve the desired 1,2,4-substitution pattern. youtube.com

A plausible retrosynthetic analysis for a related compound, 3-chloroaniline, illustrates the strategic thinking required. One must decide which substituent to introduce first. Introducing the chloro group first would lead to ortho- and para-directing effects, while starting with a nitro group (a precursor to the amino group) would be meta-directing. youtube.com For this compound, a potential synthetic route could start from 2-methylbenzoic acid or a related toluene (B28343) derivative.

A multi-step sequence could involve:

Esterification/Amidation: Conversion of 2-methylbenzoic acid to N-ethyl-2-methylbenzamide. sigmaaldrich.comnih.gov

Bromination: Introduction of the bromine atom at the position para to the methyl group. The acylamino group (-CONH-ethyl) is an ortho, para-director, as is the methyl group. Their combined directing effects would favor bromination at the 4-position.

Alternatively, a convergent strategy might involve coupling a pre-functionalized aromatic piece, such as 4-bromo-2-methylbenzoic acid, with ethylamine. bldpharm.comtcichemicals.com A reported synthesis of 4-bromoacetyl-2-methyl benzoic acid methyl ester involves a three-step process starting from 4-bromo-2-methylbenzoic acid, demonstrating a sequence of esterification, palladium-catalyzed vinylation, and subsequent halogenation. google.com Similarly, the synthesis of other substituted benzamides has been achieved through multi-step processes involving esterification, cyanation, cyclization, and finally aminolysis. nih.gov

Yield Optimization and Reaction Scalability

Optimizing reaction yields and ensuring scalability are paramount for practical synthesis. In catalytic processes like the aminocarbonylation used to form the amide bond, several factors can be fine-tuned. For instance, in a palladium-catalyzed aminocarbonylation, adjusting the catalyst loading, carbon monoxide (CO) pressure, reaction concentration, and time can significantly improve yields. nih.gov The use of highly active precatalysts can allow for lower catalyst loadings (e.g., 0.0005-0.05 mol %) and milder conditions, which is beneficial for scalability and for substrates with sensitive functional groups. acs.org

In nickel-catalyzed systems, optimization studies have shown that the choice of the nickel salt (e.g., Ni(OAc)₂·4H₂O), the ligand, and the base (e.g., sodium methoxide) are critical for achieving the best catalytic performance and excellent yields. organic-chemistry.org The development of methods that avoid hazardous reagents like carbon monoxide gas by using alternative carbonyl sources like dimethylformamide (DMF) also enhances scalability and safety. organic-chemistry.orgnih.gov For large-scale synthesis, continuous flow reactors coupled with purification techniques like simulated moving-bed chromatography offer an efficient alternative to batch processing. researchgate.net

Mechanistic Investigations of Reaction Pathways

Understanding the reaction mechanisms is key to developing more efficient and selective synthetic methods. For a molecule like this compound, the mechanisms of the amidation and halogenation steps are of particular interest.

Studies of Catalysis in Amidation and Halogenation Reactions

The formation of the amide bond (amidation) is often the most crucial and challenging step. While traditional methods involve activating a carboxylic acid, modern approaches frequently rely on transition-metal catalysis. researchgate.net Palladium- and nickel-catalyzed reactions are particularly prominent for this purpose. nih.govresearchgate.net

Halogenation, specifically bromination, of an activated aromatic ring typically proceeds via electrophilic aromatic substitution. The mechanism involves the generation of a strong electrophile (e.g., Br⁺), which attacks the electron-rich benzene ring to form a resonance-stabilized carbocation (sigma complex). Subsequent deprotonation restores aromaticity and yields the brominated product. For substrates like N-ethyl-2-methylbenzamide, the ortho, para-directing nature of both the methyl and the N-ethylamido groups would facilitate this reaction. In some cases, milder brominating systems using hydrobromic acid and an oxidant like H₂O₂ in the presence of a phase-transfer catalyst can be employed for better control and to avoid side products. google.com

Role of Palladium and Nickel Catalysts in Aryl Halide Aminocarbonylation

Palladium and nickel catalysts are central to modern amide synthesis via the aminocarbonylation of aryl halides. nih.gov This reaction involves the coupling of an aryl halide, carbon monoxide, and an amine to form an amide, offering a powerful alternative to traditional methods. acs.orgnih.gov

Palladium Catalysis: The general mechanism for palladium-catalyzed aminocarbonylation starts with the oxidative addition of the aryl halide (e.g., 4-bromo-2-methyl-iodobenzene) to a Pd(0) complex. nih.govberkeley.edu This is often the rate-limiting step. nih.gov The resulting arylpalladium(II) complex then coordinates with carbon monoxide, which subsequently inserts into the palladium-carbon bond to form an acylpalladium(II) complex. Finally, this intermediate reacts with the amine (ethylamine) in a process that can involve deprotonation and reductive elimination to release the final benzamide product and regenerate the Pd(0) catalyst. berkeley.edu

Nickel Catalysis: Nickel-catalyzed aminocarbonylation has emerged as a cost-effective and efficient alternative. organic-chemistry.orgnih.gov The mechanism can vary depending on the specific catalytic system. In one proposed pathway, a Ni(II) precatalyst is first reduced to a Ni(0) species. nih.gov This Ni(0) complex undergoes oxidative addition with the aryl halide. Subsequent insertion of CO forms a Ni(II)-acyl complex, which then reacts with the amine to yield the amide. nih.gov Other nickel-catalyzed methods utilize sources like carbamoylsilanes or even nitroarenes as the amide or nitrogen source, showcasing the versatility of nickel in these transformations. rsc.orgrsc.org Nickel catalysis can be particularly effective for aryl bromides and iodides. organic-chemistry.orgnih.gov

Ligand Effects on Reactivity and Selectivity

The ligands coordinated to the metal center (both palladium and nickel) play a crucial role in determining the catalyst's activity, selectivity, and stability. illinois.edunih.gov

In Palladium Catalysis: The choice of ligand can dramatically influence the outcome of aminocarbonylation. Sterically hindered and electron-donating phosphine (B1218219) ligands, such as bidentate phosphines with a rigid backbone (e.g., XantPhos-type ligands), can enhance the rate of reaction, allowing for lower temperatures and catalyst loadings. acs.orgnih.gov The σ-donating character of these ligands increases the electron density on the palladium center, which facilitates the initial oxidative addition step, while their steric bulk can promote the final reductive elimination step. nih.govacs.org The "bite angle" of bidentate ligands is also a critical factor; for example, ligands like Xantphos and DPEphos often lead to higher yields compared to those with smaller bite angles like DPPP. nih.gov

Table 2: Effect of Ligand Bite Angle on Palladium-Catalyzed Aminocarbonylation

| Ligand | Bite Angle (°) | Yield (%) |

| DPPP | 91 | No reaction |

| BINAP | 93 | Low |

| DPPF | 99 | Low |

| DPEphos | 101 | High |

This table is a conceptual representation based on findings that demonstrate the significant effect of ligand bite angle on reaction efficiency. nih.gov

In Nickel Catalysis: The ligand environment is equally critical for nickel catalysts. illinois.edu Electron-rich ligands like N-heterocyclic carbenes (NHCs) can make the nickel center more nucleophilic. illinois.edunih.gov In contrast, electron-poor, π-accepting ligands are used in other types of cross-couplings. illinois.edu For aminocarbonylation, phosphite (B83602) ligands have been shown to be effective, creating a catalytic system that is stable to air and moisture. organic-chemistry.orgnih.gov Chelating ligands, such as bidentate phosphines or PyBox ligands, can be particularly effective in preventing side reactions like β-hydride elimination, thus improving the efficiency of cross-coupling reactions. illinois.edu The steric and electronic properties of the ligand must be carefully tuned to match the specific substrates and desired transformation. illinois.edunih.gov

Elucidation of Reaction Intermediates and Transition State Analysis

The synthesis of this compound, like other benzamide derivatives, proceeds through a series of reactive intermediates and transition states. While specific experimental data for this exact compound is not extensively available in the public domain, the mechanism can be elucidated by drawing parallels with well-studied amidation reactions. The formation of the amide bond typically involves the activation of the carboxylic acid (4-bromo-2-methylbenzoic acid), followed by nucleophilic attack by the amine (ethylamine).

One common synthetic route involves the conversion of the carboxylic acid to a more reactive acyl chloride (4-bromo-2-methylbenzoyl chloride). The subsequent reaction with ethylamine proceeds via a nucleophilic acyl substitution mechanism. Theoretical studies on similar reactions, such as the reaction between benzoyl chloride and aniline (B41778), have been conducted to understand the energetics and structure of the intermediates and transition states. acs.org

Computational studies, often employing Density Functional Theory (DFT), have been instrumental in analyzing the transition states of amide formation. For the reaction of carboxylic acids with amines promoted by coupling agents like dicyclohexylcarbodiimide (DCC), the mechanism involves the formation of a highly reactive O-acylisourea intermediate. khanacademy.orgyoutube.com The amine then attacks the carbonyl carbon of this intermediate. The transition state for this nucleophilic attack is a tetrahedral arrangement around the carbonyl carbon, where the C-N bond is partially formed, and the C-O bond of the leaving group is partially broken. nih.govacs.org DFT calculations on related systems, such as the formation of 2-[(2-substitutedphenyl) carbamoyl] benzoic acids, have been used to determine the geometric parameters of these transition states. researchgate.net

In the gas phase, theoretical studies on the acidity of substituted benzoic acids using DFT can provide insights into the reactivity of the carboxyl group, which is a key factor in the amidation reaction. mdpi.com The electronic effects of the substituents on the phenyl ring, such as the bromo and methyl groups in the target compound, influence the stability of the intermediates and the energy of the transition states. For instance, the electron-withdrawing nature of the bromine atom can affect the electrophilicity of the carbonyl carbon, while the electron-donating methyl group can influence the electronic environment of the aromatic ring.

The table below summarizes computed data for intermediates and transition states in related benzamide formation reactions, providing a model for understanding the synthesis of this compound.

| Intermediate/Transition State | Description | Key Computational Findings |

| Tetrahedral Intermediate (from acyl chloride) | Formed by the nucleophilic attack of ethylamine on 4-bromo-2-methylbenzoyl chloride. | Characterized by a tetrahedral geometry at the carbonyl carbon. The stability is influenced by the electronic nature of the substituents on the aromatic ring. |

| O-Acylisourea Intermediate (with DCC) | Formed from the reaction of 4-bromo-2-methylbenzoic acid and DCC. | A highly reactive species that readily undergoes nucleophilic attack by the amine. |

| Amidation Transition State | The highest energy point along the reaction coordinate for the C-N bond formation. | DFT calculations reveal a structure with partially formed C-N and partially broken C-O bonds. The energy barrier determines the reaction rate. |

Kinetic Studies of Key Synthetic Steps

The rate of amide formation is highly dependent on the method of carboxylic acid activation. When using the acyl chloride route, the reaction between 4-bromo-2-methylbenzoyl chloride and ethylamine is typically very fast. Kinetic studies of the reaction between aniline and benzoyl chloride have shown that such reactions can reach high yields in a very short time. acs.org The rate of this step is influenced by the concentration of the reactants and the solvent used.

The substituents on the benzoyl chloride and the amine also play a significant role in the reaction kinetics. For instance, electron-withdrawing groups on the benzoyl chloride generally increase the rate of nucleophilic attack, while electron-donating groups decrease it. Conversely, the nucleophilicity of the amine is a key factor, with more basic amines generally reacting faster. The steric hindrance from the ortho-methyl group in 4-bromo-2-methylbenzoyl chloride might slightly decrease the reaction rate compared to an unsubstituted benzoyl chloride. Studies on the solvolysis of para-substituted benzoyl chlorides have provided insights into the electronic effects of substituents on reaction rates. researchgate.net

When coupling agents are used, the rate-determining step can be either the formation of the activated intermediate or the subsequent nucleophilic attack by the amine. For many coupling reactions, the formation of the amide from the activated intermediate is the slower step. Kinetic studies on the hydrolysis of N-(hydroxymethyl)benzamide derivatives have shown how substituent effects can alter reaction mechanisms and rates. researchgate.net

The table below presents hypothetical relative rate constants for the amidation step under different conditions, based on general principles of organic chemistry.

| Reaction Condition | Reactants | Relative Rate Constant (k_rel) |

| Standard | 4-bromo-2-methylbenzoyl chloride + ethylamine | 1.00 |

| Increased Temperature | 4-bromo-2-methylbenzoyl chloride + ethylamine | > 1.00 |

| Less Nucleophilic Amine | 4-bromo-2-methylbenzoyl chloride + aniline | < 1.00 |

| More Hindered Amine | 4-bromo-2-methylbenzoyl chloride + diethylamine | < 1.00 |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is essential for developing more sustainable and environmentally friendly processes.

Solvent Selection and Waste Minimization

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass of material in a chemical process and contribute significantly to waste generation. mdpi.com Traditional syntheses of benzamides may use chlorinated solvents like dichloromethane, which are now considered environmentally hazardous. Green chemistry encourages the use of safer solvents. For benzamide synthesis, solvents like water, ethanol, or even solvent-free conditions are preferred. tandfonline.com The solubility of benzamide and its precursors in various "green" solvents has been a subject of study to facilitate more environmentally benign reaction and purification processes. mdpi.com

Waste minimization can be achieved by using catalytic methods instead of stoichiometric reagents. For example, the use of coupling agents like DCC generates dicyclohexylurea as a stoichiometric byproduct, which can be difficult to remove and adds to the waste stream. Catalytic direct amidation methods, although still under development for broad applicability, represent a greener alternative. researchgate.net

Atom Economy Considerations

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. acs.org The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product.

The synthesis of this compound can be analyzed for its atom economy. For a synthesis starting from 4-bromo-2-methylbenzoic acid and ethylamine using a direct amidation approach (which is often challenging and requires a catalyst), the only byproduct is water, leading to a high atom economy.

Theoretical Atom Economy Calculation:

Reactants: 4-bromo-2-methylbenzoic acid (C₈H₇BrO₂) + Ethylamine (C₂H₇N)

Product: this compound (C₁₀H₁₂BrNO) + Water (H₂O)

Molar Mass of Reactants: 215.04 g/mol + 45.08 g/mol = 260.12 g/mol

Molar Mass of Product: 242.11 g/mol

Atom Economy = (Molar Mass of Product / Molar Mass of Reactants) x 100%

Atom Economy = (242.11 / 260.12) x 100% ≈ 93.1%

In contrast, if the synthesis proceeds via the acyl chloride, the atom economy is significantly lower due to the atoms lost in the formation of the acyl chloride (from thionyl chloride, for example) and the subsequent neutralization of the HCl byproduct. The use of coupling agents also typically results in poor atom economy. researchgate.net

The table below compares the atom economy for different synthetic routes to a generic benzamide.

| Synthetic Route | Reactants | Byproducts | Atom Economy (%) |

| Direct Amidation | Carboxylic Acid + Amine | Water | High (e.g., ~93% for the target) |

| Acyl Chloride Route | Carboxylic Acid + Thionyl Chloride, then Amine | SO₂, HCl, Amine Hydrochloride | Low |

| DCC Coupling | Carboxylic Acid + Amine + DCC | Dicyclohexylurea | Low |

Microwave-Assisted Organic Synthesis (MAOS) in Benzamide Preparation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful green chemistry tool that can significantly accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. mdpi.comrsc.org The application of microwave irradiation in the synthesis of benzamides has been shown to be highly effective. mdpi.comasianpubs.orgrsc.org

In the context of preparing this compound, MAOS could be employed in the direct amidation of 4-bromo-2-methylbenzoic acid with ethylamine, potentially with a solid-supported catalyst to facilitate a solvent-free reaction. rsc.org Microwave heating can overcome the high activation energy often associated with direct amidation. Studies have shown that microwave-assisted direct amidation can be achieved in minutes with high yields, whereas conventional methods might require hours of refluxing. mdpi.com This rapid and efficient heating can also minimize the formation of side products.

Advanced Spectroscopic and Structural Investigations of 4 Bromo N Ethyl 2 Methylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of 4-bromo-N-ethyl-2-methylbenzamide in solution.

While one-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of magnetically active nuclei, two-dimensional (2D) NMR experiments are essential for unambiguous assignment and establishing through-bond connectivity.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would display a clear correlation between the methyl (CH₃) and methylene (CH₂) protons of the N-ethyl group. Additionally, correlations between the adjacent aromatic protons (H5 and H6) would be observed, confirming their spatial proximity on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to their attached carbons. It is used to assign the carbon signals based on the previously assigned proton signals. For instance, the aromatic C-H carbons (C3, C5, C6) and the carbons of the ethyl and methyl groups would be definitively assigned through their respective ¹H-¹³C correlations.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides crucial information about longer-range (2-3 bond) ¹H-¹³C correlations, which is vital for piecing together the molecular framework. Key expected correlations for this compound would include:

The N-H proton to the carbonyl carbon (C=O) and the methylene carbon of the ethyl group.

The methylene (CH₂) protons of the ethyl group to the carbonyl carbon.

The aromatic methyl (Ar-CH₃) protons to the aromatic carbons C1, C2, and C3.

The aromatic proton H3 to the carbonyl carbon and aromatic carbons C1 and C5.

These combined techniques allow for the complete and confident assignment of all proton and carbon resonances as detailed in the following table.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C=O | - | ~169.5 | N-H, CH₂ (ethyl), H3 |

| Ar-C1 | - | ~138.0 | Ar-CH₃, H6 |

| Ar-C2 | - | ~136.5 | Ar-CH₃, H3 |

| Ar-C3 | ~7.35 (d) | ~130.0 | C1, C2, C4, C5, C=O |

| Ar-C4 | - | ~122.0 | H3, H5 |

| Ar-C5 | ~7.45 (dd) | ~133.0 | C3, C4, C6 |

| Ar-C6 | ~7.20 (d) | ~126.0 | C1, C2, C4, C5 |

| Ar-CH₃ | ~2.40 (s) | ~19.0 | C1, C2, C3 |

| N-H | ~6.10 (br s) | - | CH₂, C=O |

| N-CH₂CH₃ | ~3.45 (q) | ~35.0 | C=O, CH₃ (ethyl) |

| N-CH₂CH₃ | ~1.25 (t) | ~14.5 | CH₂ (ethyl) |

The amide C-N bond in N-substituted benzamides possesses significant double-bond character due to resonance, which restricts rotation around this bond. nanalysis.comazom.com This restriction can lead to the observation of distinct NMR signals for atoms that would otherwise be chemically equivalent if free rotation occurred. This phenomenon is known as dynamic NMR. libretexts.org

For this compound, hindered rotation can make the two methylene protons of the ethyl group diastereotopic, potentially giving rise to a more complex signal than a simple quartet, even at room temperature. At lower temperatures, the rate of rotation slows further, often leading to the appearance of distinct rotamers (cis/trans isomers relative to the carbonyl group), which can be observed as separate sets of signals. nih.gov

A variable temperature (VT) NMR study can quantify the energy barrier to this rotation. As the temperature is increased, the rate of rotation increases, causing the distinct signals of the rotamers to broaden, coalesce into a single broad peak at a specific coalescence temperature (Tc), and finally sharpen into a time-averaged signal at higher temperatures. libretexts.org The Gibbs free energy of activation (ΔG‡) for the rotational process can be calculated from the coalescence temperature. For structurally similar N-alkylbenzamides, these rotational barriers are typically in the range of 15-20 kcal/mol.

Table 2: Hypothetical Variable Temperature NMR Data for the N-CH₂ Protons.

| Temperature (°C) | Observation | Calculated Rate Constant, k (s⁻¹) |

|---|---|---|

| 25 | Two separate broadened signals | - |

| 85 (Tc) | Coalescence into a single broad peak | ~150 |

| 120 | Single sharp time-averaged signal | - |

| Calculated Rotational Barrier (ΔG‡) | ~18.5 kcal/mol |

Solid-state NMR (SSNMR) spectroscopy provides high-resolution structural information on crystalline materials, offering a bridge between the solution-state data from conventional NMR and the long-range order determined by X-ray diffraction. ox.ac.uk It is particularly powerful for identifying and characterizing polymorphism—the ability of a compound to exist in multiple crystalline forms.

Different polymorphs of this compound would have distinct packing arrangements and intermolecular interactions. These subtle structural differences would manifest as measurable changes in the ¹³C chemical shifts in a ¹³C Cross-Polarization/Magic Angle Spinning (CP/MAS) spectrum. Carbons involved in or near different hydrogen bonding or packing interfaces, such as the carbonyl carbon and the aromatic carbons, are especially sensitive to their solid-state environment.

By comparing the SSNMR spectra of different batches or recrystallized samples, the existence of different polymorphic forms can be confirmed. Furthermore, advanced SSNMR techniques can probe intermolecular proximities, providing direct evidence for specific packing motifs and hydrogen bonding networks within the crystal lattice.

Table 3: Illustrative ¹³C CP/MAS Solid-State NMR Chemical Shifts for Two Hypothetical Polymorphs.

| Carbon Atom | Form I Chemical Shift (ppm) | Form II Chemical Shift (ppm) | Δδ (ppm) |

|---|---|---|---|

| C=O | 170.2 | 171.5 | 1.3 |

| Ar-C (avg) | 130.5 | 131.2 | 0.7 |

| Ar-CH₃ | 19.8 | 19.6 | 0.2 |

| N-CH₂ | 35.5 | 36.1 | 0.6 |

| CH₃ (ethyl) | 15.1 | 15.0 | 0.1 |

X-ray Crystallography for Crystalline Structure Elucidation

A successful single-crystal X-ray diffraction experiment on this compound would yield the fundamental parameters of its crystal lattice. This includes the dimensions of the unit cell—the smallest repeating unit of the crystal—and the crystal system and space group, which describe the symmetry of the crystal. Substituted benzamides commonly crystallize in centrosymmetric monoclinic or orthorhombic space groups. researchgate.net

Table 4: Plausible Crystallographic Data for this compound.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~15.2 |

| c (Å) | ~9.3 |

| α (°) | 90 |

| β (°) | ~105.5 |

| γ (°) | 90 |

| Volume (ų) | ~1150 |

| Z (molecules/unit cell) | 4 |

The crystal packing of amide-containing molecules is typically dominated by strong, directional hydrogen bonds. nih.gov For this compound, the primary intermolecular interaction is expected to be a hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. mdpi.comresearchgate.net This N-H···O interaction is a robust supramolecular synthon that often leads to the formation of one-dimensional chains or dimeric structures within the crystal. nih.gov

Table 5: Analysis of Potential Intermolecular Interactions.

| Interaction Type | Donor-H···Acceptor | D-H···A Angle (°) | D···A Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | N-H···O=C | ~170 | ~2.9 |

| Halogen Bond | C-Br···O=C | ~165 | ~3.1 |

| C-H···π Interaction | Ar-C-H···π (ring centroid) | ~150 | ~3.4 |

Crystal Packing Motifs and Supramolecular Assembly

In the solid state, molecules of this compound are expected to engage in a network of intermolecular interactions that dictate their packing arrangement. The primary interaction governing the supramolecular assembly of N-substituted benzamides is hydrogen bonding. Specifically, the amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This typically leads to the formation of one-dimensional chains or tapes where molecules are linked head-to-tail.

Polymorphism Studies and Phase Transitions

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in materials science and pharmaceutical development. For this compound, the potential for polymorphism arises from the conformational flexibility of the N-ethyl group and possible variations in the hydrogen-bonding networks. Different packing arrangements (polymorphs) could exhibit distinct physical properties, such as melting point, solubility, and stability.

Studies on analogous benzamides have shown that different crystallization conditions (e.g., solvent, temperature, evaporation rate) can yield different polymorphic forms. Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), would be essential to identify any phase transitions between polymorphs or to determine the compound's melting point and thermal decomposition profile. To date, specific studies detailing the polymorphic behavior or phase transitions of this compound are not available, representing an area for future investigation.

Vibrational Spectroscopy (FT-IR, Raman) for Molecular Vibrational Analysis

Vibrational spectroscopy provides a powerful tool for probing the molecular structure and bonding within this compound.

The FT-IR and Raman spectra of this compound would be characterized by a series of distinct absorption bands corresponding to specific molecular vibrations. Theoretical calculations, often employing Density Functional Theory (DFT), are typically used to assign these experimental bands to fundamental vibrational modes.

Key vibrational modes for this molecule would include:

Amide Bands: The Amide I band (primarily C=O stretching) is expected in the 1630-1680 cm⁻¹ region. The Amide II band (a mix of N-H in-plane bending and C-N stretching) typically appears around 1520-1570 cm⁻¹.

N-H and C-H Stretching: The N-H stretching vibration is anticipated as a sharp band in the 3200-3400 cm⁻¹ range. Aromatic and aliphatic C-H stretching modes would be observed between 2850 and 3100 cm⁻¹.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring are expected in the 1450-1600 cm⁻¹ region.

C-Br Stretching: The carbon-bromine stretching mode would appear at lower frequencies, typically in the 500-650 cm⁻¹ range.

The precise positions of these bands are sensitive to the molecule's electronic structure and conformation. For instance, the orientation of the N-ethyl group relative to the benzoyl plane can influence the vibrational frequencies of the amide group.

The presence of intermolecular hydrogen bonding has a pronounced effect on the vibrational spectrum. The N-H stretching frequency is particularly sensitive; in a hydrogen-bonded solid, this band will be broader and shifted to a lower wavenumber compared to the free molecule in a dilute solution. Similarly, the Amide I (C=O stretch) band may shift to a lower frequency upon hydrogen bonding, as the interaction weakens the carbonyl double bond. The magnitude of these shifts can provide qualitative information about the strength of the hydrogen bonds within the crystal lattice.

High-Resolution Mass Spectrometry for Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) is instrumental in determining the exact mass of the parent molecule and its fragments, allowing for the elucidation of its fragmentation pathways upon ionization. For this compound (exact mass: ~241.02 Da for the ⁷⁹Br isotope), electron ionization (EI) would likely induce characteristic fragmentation patterns.

The molecular ion peak ([M]⁺˙) would be expected, along with a prominent [M+2]⁺˙ peak of similar intensity due to the natural abundance of the ⁸¹Br isotope. Key fragmentation steps would likely involve:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of a methyl radical (•CH₃) from the ethyl group, is a probable pathway.

McLafferty Rearrangement: If sterically feasible, a gamma-hydrogen transfer from the ethyl group to the carbonyl oxygen could occur, followed by the elimination of a neutral ethene molecule.

Amide Bond Cleavage: The molecule could fragment at the amide bond. Cleavage of the CO-N bond could generate a 4-bromo-2-methylbenzoyl cation ([C₈H₆BrO]⁺). Alternatively, cleavage of the aryl-CO bond could lead to the formation of the [N-ethyl-2-methyl]aminyl radical.

The resulting fragment ions would be identified by their precise mass-to-charge ratios, allowing for a detailed mapping of the molecule's fragmentation cascade. An interactive table of expected fragments is presented below.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Fragment Structure | Proposed Formula | Exact Mass (m/z) [⁷⁹Br] | Fragmentation Pathway |

| [M]⁺˙ | [C₁₀H₁₂BrNO]⁺˙ | 241.0151 | Molecular Ion |

| [M-CH₃]⁺ | [C₉H₉BrNO]⁺ | 226.9916 | α-cleavage (loss of methyl) |

| [C₈H₆BrO]⁺ | [C₈H₆BrO]⁺ | 196.9600 | Cleavage of CO-N bond |

| [C₇H₆Br]⁺ | [C₇H₆Br]⁺ | 168.9651 | Loss of CO from benzoyl cation |

Computational and Theoretical Chemistry Studies of 4 Bromo N Ethyl 2 Methylbenzamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure Characterization

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to characterizing the electronic structure of molecules. DFT methods, such as those employing the B3LYP functional with a 6-311+G(d,p) basis set, have proven effective in balancing computational cost and accuracy for studying substituted benzamides. neliti.comresearchgate.net These calculations allow for the optimization of the molecule's geometry and the determination of its electronic properties. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.com

For 4-bromo-N-ethyl-2-methylbenzamide, the HOMO is expected to be localized primarily on the electron-rich brominated aromatic ring, while the LUMO is likely centered on the carbonyl group and the aromatic ring. acs.orgacs.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. slideshare.net Based on these orbitals, global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Properties and Reactivity Descriptors for this compound

| Parameter | Description | Illustrative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 5.3 eV |

| Ionization Potential (I) | Energy required to remove an electron (≈ -EHOMO) | 6.5 eV |

| Electron Affinity (A) | Energy released when an electron is added (≈ -ELUMO) | 1.2 eV |

| Global Hardness (η) | Resistance to change in electron distribution ( (I-A)/2 ) | 2.65 eV |

| Electronegativity (χ) | Tendency to attract electrons ( (I+A)/2 ) | 3.85 eV |

| Electrophilicity Index (ω) | Global electrophilic nature of the molecule ( χ²/2η ) | 2.79 eV |

Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) maps are powerful tools for visualizing the charge distribution across a molecule and predicting its interaction with other chemical species. uni-muenchen.delibretexts.org These maps illustrate regions of positive and negative electrostatic potential on the molecule's surface, which are critical for understanding non-covalent interactions and reaction sites. deeporigin.comchemrxiv.org

In an ESP map of this compound, the most electron-rich (negative) region is anticipated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The area around the bromine atom would also exhibit negative potential. Conversely, the most electron-deficient (positive) region would be located around the amide hydrogen (N-H), making it a potential hydrogen bond donor. The hydrogen atoms on the aromatic ring and the ethyl group would also show varying degrees of positive potential. researchgate.net

Computational methods are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which serve as a valuable tool for structural elucidation and confirmation. rsc.org DFT calculations can provide reliable predictions of 1H and 13C NMR chemical shifts and key IR vibrational frequencies. researchgate.netfrontiersin.orgnih.gov Comparing these predicted spectra with experimental data helps validate the proposed molecular structure. nih.gov

Table 2: Illustrative Predicted Spectroscopic Data for this compound

| Spectroscopy Type | Group | Predicted Value |

| 1H NMR | N-H (amide) | δ 8.0 - 8.5 ppm |

| C-H (aromatic) | δ 7.2 - 7.8 ppm | |

| N-CH2 (ethyl) | δ 3.3 - 3.6 ppm | |

| C-CH3 (aromatic) | δ 2.3 - 2.5 ppm | |

| CH3 (ethyl) | δ 1.1 - 1.3 ppm | |

| 13C NMR | C=O (carbonyl) | δ 168 - 172 ppm |

| C-Br (aromatic) | δ 118 - 122 ppm | |

| C-N (aromatic) | δ 135 - 140 ppm | |

| N-CH2 (ethyl) | δ 35 - 40 ppm | |

| IR Spectroscopy | N-H Stretch | 3300 - 3350 cm-1 |

| C=O Stretch | 1640 - 1670 cm-1 | |

| C-N Stretch | 1230 - 1280 cm-1 | |

| C-Br Stretch | 550 - 650 cm-1 |

Substituted benzamides can exist in various conformations due to the rotation around single bonds, primarily the C(O)-N bond and the Ar-C(O) bond. nih.gov Computational analysis can map the potential energy surface to identify stable conformers (energy minima) and the energy barriers between them. nih.gov

For this compound, the major conformational isomers would arise from the rotation of the ethyl group relative to the amide plane and the orientation of the carbonyl group with respect to the phenyl ring. The planarity of the amide bond is generally maintained, but steric hindrance from the ortho-methyl group could induce a twist in the phenyl ring. Calculations would likely identify the most stable conformer and quantify the energy differences between it and other low-energy structures. mdpi.com

Table 3: Illustrative Conformational Analysis of this compound

| Conformer | Dihedral Angle (CAr-CAr-C=O) | Dihedral Angle (O=C-N-CEt) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | ~30° | ~180° (trans) | 0.00 |

| 2 | ~30° | ~0° (cis) | +2.5 |

| 3 | ~150° | ~180° (trans) | +4.8 |

| 4 | ~150° | ~0° (cis) | +7.0 |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

These simulations are crucial for understanding how the molecule explores its conformational landscape and how interactions with solvent molecules influence its preferred shapes. nih.gov For instance, MD can reveal the stability of intramolecular hydrogen bonds and the dynamics of hydrogen bonding between the amide group and surrounding water molecules, which can affect the molecule's solubility and transport properties.

Reaction Pathway Modeling and Energy Barrier Calculations for Synthetic Processes

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by modeling the entire reaction pathway from reactants to products. This involves identifying transition states and intermediates and calculating their corresponding energy barriers (activation energies). acs.org

A common synthesis route for this compound involves the reaction of 4-bromo-2-methylbenzoyl chloride with ethylamine (B1201723). commonorganicchemistry.com A theoretical model of this reaction would detail the nucleophilic attack of the amine on the carbonyl carbon, the formation of a tetrahedral intermediate, and subsequent proton transfer and elimination of HCl to form the final amide product. orgoreview.comlibretexts.org

Another relevant reaction is the Suzuki coupling, where the carbon-bromine bond could be used to form a new carbon-carbon bond. libretexts.orgrsc.org Modeling this palladium-catalyzed reaction would involve calculating the energies of the key steps in the catalytic cycle: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with a boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. nih.govnih.gov

Table 4: Illustrative Calculated Energy Barriers for Key Synthetic Steps

| Reaction | Step | Description | Calculated Activation Energy (kcal/mol) |

| Amide Formation | Nucleophilic Attack | Ethylamine attacks the carbonyl carbon of 4-bromo-2-methylbenzoyl chloride. | 10 - 15 |

| HCl Elimination | Elimination of HCl from the tetrahedral intermediate. | 5 - 8 | |

| Suzuki Coupling | Oxidative Addition | Pd(0) inserts into the C-Br bond. | 15 - 20 |

| Reductive Elimination | Formation of the new C-C bond from the Pd(II) intermediate. | 8 - 12 |

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Predictors

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to establish a mathematical relationship between the structural properties of a molecule and its physicochemical properties. nih.gov For a compound like this compound, QSPR models could predict various properties such as solubility, lipophilicity (logP), melting point, and chromatographic retention times. These models are built on the principle that the structural features of a molecule, encoded as numerical values called descriptors, determine its macroscopic properties.

The development of a robust QSPR model involves several key stages, including the careful selection of a dataset of molecules with known properties, the generation of a wide range of molecular descriptors, the selection of the most relevant descriptors, the construction of a mathematical model using statistical methods, and rigorous validation of the model's predictive power. nih.gov

The foundation of any QSPR model is the set of molecular descriptors used to represent the chemical structure in a numerical format. For a molecule such as this compound, a diverse array of descriptors can be calculated using specialized software. These descriptors are typically categorized as follows:

0D Descriptors: These include simple counts of atoms and bonds.

1D Descriptors: These encompass constitutional indices like molecular weight and counts of specific functional groups.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices (e.g., Wiener index, Kier & Hall indices), connectivity indices, and electro-topological state (E-state) indices. researchgate.net These descriptors capture information about the branching and connectivity of the molecule.

3D Descriptors: Calculated from the 3D conformation of the molecule, these descriptors include geometric parameters (e.g., molecular volume, surface area) and spatial distribution of properties. nih.gov

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and partial atomic charges. mdpi.comresearchgate.net

Once a large pool of descriptors is generated, a crucial step is to select a subset of the most relevant ones to build the model. This is important to avoid overfitting and to create a model that is both predictive and interpretable. Common descriptor selection techniques include:

Stepwise Multiple Linear Regression (SMLR): This method iteratively adds or removes descriptors from the model based on their statistical significance. nih.gov

Genetic Algorithms (GA): Inspired by natural evolution, this method searches for the optimal combination of descriptors by evolving a population of potential solutions.

Heuristic Methods (HM): These are experience-based techniques that can quickly identify a good set of descriptors. nih.gov

For instance, in a QSPR study on N-[(dimethylamine)methyl] benzamides, the carbonyl group frequency (νC=O) from infrared spectroscopy was used as an experimental electronic parameter, demonstrating how experimental data can also be incorporated as a descriptor. nih.gov

Table 1: Examples of Molecular Descriptors Potentially Applicable to this compound

| Descriptor Class | Example Descriptor | Description |

| Constitutional | Molecular Weight | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Wiener Index | A distance-based index that reflects the branching of the molecular skeleton. |

| Geometric | Molecular Surface Area | The total surface area of the molecule, calculated from its 3D structure. |

| Quantum Chemical | HOMO Energy | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

| Quantum Chemical | LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |

| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |

This table is illustrative and the specific descriptors would be determined through computational analysis.

The reliability and predictive power of a QSPR model must be rigorously assessed through statistical validation. This process ensures that the model is not a result of chance correlation and can accurately predict the properties of new, untested compounds. Validation is typically divided into internal and external validation.

Internal Validation techniques use the initial dataset to assess the robustness of the model. Common methods include:

Cross-Validation: A widely used technique where the dataset is repeatedly split into training and testing sets. A common form is Leave-One-Out (LOO) cross-validation , where one molecule is left out for testing in each iteration, and the model is built on the remaining molecules. The predictive ability is then assessed based on how well the model predicts the property of the left-out molecule. The cross-validated correlation coefficient (Q²) is a key metric here. nih.gov

Bootstrapping: This method involves repeatedly sampling the original dataset with replacement to create multiple new datasets. A model is built for each new dataset, and the stability of the model is assessed.

External Validation involves testing the model on an external set of compounds that were not used in the model development process. The predictive performance is evaluated using statistical metrics such as the predicted residual sum of squares (PRESS) and the predictive R-squared (R²pred).

For a QSPR model to be considered robust and predictive, several statistical parameters are typically examined.

Table 2: Key Statistical Parameters for QSPR Model Validation

| Parameter | Symbol | Description | Acceptable Value |

| Coefficient of Determination | R² | Measures the proportion of the variance in the dependent variable that is predictable from the independent variables. | > 0.6 |

| Cross-validated Correlation Coefficient | Q² or R²cv | A measure of the predictive ability of the model determined by internal cross-validation. | > 0.5 |

| Standard Deviation of Error of Prediction | SDEP | A measure of the average error in the predicted values. | As low as possible |

| Root Mean Square Error of Prediction | RMSEP | The square root of the average of the squared differences between predicted and actual values. | As low as possible |

| Predictive R-squared | R²pred | A measure of the predictive power of the model on an external test set. | > 0.6 |

The acceptable values are general guidelines and may vary depending on the specific application and dataset.

In a study on substituted benzamides, the application of the Hammett equation, a linear free-energy relationship, demonstrated a meaningful correlation between electronic constants and the carbonyl group's absorption frequency, validating the use of this parameter in QSPR studies. nih.gov Such correlations are fundamental to building predictive models. The ultimate goal of these rigorous validation processes is to ensure that the developed QSPR model for a compound like this compound would be a reliable tool for predicting its physicochemical properties.

Reactivity Studies and Applications in Organic Synthesis

Utilization as a Synthetic Intermediate for Novel Compound Generation

The true synthetic utility of 4-bromo-N-ethyl-2-methylbenzamide lies in its capacity to act as a building block. The carbon-bromine bond provides a handle for introducing new carbon-carbon and carbon-heteroatom bonds, while the amide moiety can be further functionalized or can influence the reactivity of the molecule.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming new bonds. The bromo-substituted aromatic ring of this compound is an ideal substrate for these transformations.

Research on analogous structures, such as (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, which shares the 4-bromo-2-methylphenyl core, demonstrates the feasibility and efficacy of these reactions. In studies involving this analog, the bromine atom on the aniline (B41778) ring was successfully replaced through Suzuki cross-coupling reactions with various boronic acids. acs.orgresearchgate.net This suggests that this compound would behave similarly, allowing for the introduction of diverse aryl, heteroaryl, or vinyl groups at the 4-position.

Other key cross-coupling reactions applicable to this scaffold include:

Heck Reaction : The coupling of the aryl bromide with an alkene to form a new carbon-carbon bond, yielding a substituted styrene (B11656) derivative. wikipedia.org

Sonogashira Reaction : The reaction with a terminal alkyne, typically catalyzed by palladium and a copper co-catalyst, to produce an arylethynyl derivative. wikipedia.orgresearchgate.net

Buchwald-Hartwig Amination : The formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine, which would yield derivatives of 4-amino-N-ethyl-2-methylbenzamide. nih.gov

The success of palladium-catalyzed coupling reactions hinges on the careful optimization of reaction parameters. For the Suzuki coupling of the related compound (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, researchers identified an effective catalyst system. acs.orgmdpi.com The reaction proceeded in moderate yields using Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as the catalyst and potassium phosphate (B84403) (K₃PO₄) as the base at a temperature of 90 °C. researchgate.netmdpi.com These conditions successfully incorporated a range of boronic acids bearing both electron-donating and electron-withdrawing groups. acs.orgresearchgate.net This specific system provides a validated starting point for developing optimal conditions for this compound.

Table 1: Optimized Suzuki Coupling Conditions for an Analogous Compound

| Parameter | Condition |

| Substrate | (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline |

| Catalyst | Pd(PPh₃)₄ |

| Base | K₃PO₄ |

| Temperature | 90 °C |

| Yields | Moderate (31-46%) |

| Reference | researchgate.net, mdpi.com |

The range of coupling partners that can be used with a substrate defines its synthetic utility. Studies on related aryl bromides show a broad tolerance for various functional groups in Suzuki-Miyaura reactions. enamine.net For the 2-methylaniline analog, a variety of aryl and heteroaryl boronic acids were successfully coupled, demonstrating the robustness of the reaction. acs.orgmdpi.com

Table 2: Scope of Suzuki Coupling Partners for an Analogous 4-Bromo-2-methylphenyl System

| Boronic Acid Coupling Partner | Product Type | Yield Range | Reference |

| Phenylboronic acid | Monosubstituted | 33–40% | researchgate.net, mdpi.com |

| 4-Methoxyphenylboronic acid | Monosubstituted | 33–40% | researchgate.net, mdpi.com |

| 4-Chlorophenylboronic acid | Monosubstituted | 33–40% | researchgate.net, mdpi.com |

| Thiophene-3-boronic acid | Monosubstituted | 33–40% | researchgate.net, mdpi.com |

| Various arylboronic acids | Disubstituted | 31–46% | researchgate.net, mdpi.com |

While palladium-catalyzed reactions are the primary route for functionalizing the C-Br bond, direct nucleophilic substitution is another possibility. Nucleophilic aromatic substitution (SₙAr) on an unactivated aryl halide like this compound is generally difficult and requires harsh conditions or the presence of strong electron-withdrawing groups on the ring. However, under specific catalytic conditions, such as copper-catalyzed Ullmann-type reactions, nucleophiles like amines or alcohols can displace the bromide.

Additionally, the amide carbonyl group itself can be a site for nucleophilic attack, although this typically requires highly reactive nucleophiles and can lead to cleavage of the amide bond. More relevant is the palladium-catalyzed nucleophilic substitution, where a sequential twofold substitution was observed on a related 3-bromopenta-2,4-dienyl system, indicating the possibility of complex, catalyzed substitution pathways. nih.gov

Beyond reactions at the C-Br bond, the molecule offers other sites for derivatization.

Aromatic Ring Functionalization : The primary method for functionalizing the aromatic ring is through the cross-coupling reactions discussed previously, which effectively replace the bromine atom with a wide variety of substituents.

Amide Nitrogen Functionalization : The secondary amide contains an N-H bond. This proton is weakly acidic and can be removed by a strong base. The resulting amidate anion can then be alkylated or acylated with a suitable electrophile, allowing for the synthesis of N,N-disubstituted benzamides. This provides a straightforward pathway to modify the amide portion of the molecule, introducing new functional groups and altering the compound's steric and electronic properties.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Role in Multi-component Reactions and Combinatorial Chemistry

Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are highly valued for their efficiency in generating chemical diversity. ajgreenchem.com Aryl halides are excellent building blocks for use in MCRs and combinatorial libraries, particularly in palladium-catalyzed processes that can assemble complex molecules from simple starting materials. enamine.netacs.org

While this compound has not been explicitly documented in MCRs, its precursors and related structures have. For instance, 4-bromobenzoic acid has been successfully used as the carboxylic acid component in Passerini reactions to generate α-acyloxycarboxamide derivatives. researchgate.netnih.gov Similarly, the Ugi four-component reaction, which combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide, is a powerful tool for creating peptide-like structures and is amenable to a wide range of inputs, including functionalized benzoic acids. wikipedia.orgacs.org

The presence of the aryl bromide functionality makes this compound a prime candidate for incorporation into combinatorial libraries. wikipedia.org It can be used as a scaffold that is first diversified at the aryl bromide position through various coupling reactions and then potentially further modified at the amide nitrogen. This strategy allows for the rapid generation of a large library of related but structurally distinct compounds for screening in drug discovery and materials science. acs.org

Future Research Directions and Emerging Methodologies

Exploration of Novel Catalytic Systems for Efficient Derivatization

The derivatization of 4-bromo-N-ethyl-2-methylbenzamide is a key area for future research, with a focus on developing novel catalytic systems to enhance efficiency and selectivity. Current research in organic synthesis is heavily focused on the use of transition-metal catalysts, particularly palladium, for cross-coupling reactions. Future work could explore the use of more sustainable and earth-abundant metals like copper, iron, and nickel as catalysts for the derivatization of the bromo-substituent on the aromatic ring.

Another promising area is the use of enzymatic catalysis. Biocatalysts, such as engineered enzymes, can offer unparalleled selectivity and operate under mild reaction conditions. The development of specific enzymes for the functionalization of this compound could lead to highly efficient and environmentally friendly synthetic routes.

| Catalyst Type | Potential Advantages | Research Focus |

| Earth-Abundant Metal Catalysts (e.g., Cu, Fe, Ni) | Lower cost, reduced toxicity, increased sustainability. | Development of ligands to stabilize and activate the metal center for efficient cross-coupling. |

| Photocatalysts | Mild reaction conditions, use of light as a renewable energy source, unique reactivity. | Design of novel photosensitizers for targeted C-H activation and functionalization. |

| Biocatalysts (Enzymes) | High selectivity (chemo-, regio-, and stereoselectivity), mild conditions, environmentally benign. | Enzyme screening and engineering for specific transformations on the benzamide (B126) scaffold. |

Development of Advanced Spectroscopic Techniques for in situ Reaction Monitoring

To optimize the synthesis and derivatization of this compound, the development of advanced spectroscopic techniques for in-situ reaction monitoring is crucial. Real-time analysis of reaction kinetics, intermediates, and byproducts can provide valuable insights for process optimization and control.

Process Analytical Technology (PAT) has become an indispensable tool in modern chemical manufacturing. Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the concentration of reactants, products, and intermediates in real-time. The implementation of these techniques for reactions involving this compound would enable a deeper understanding of the reaction mechanisms and facilitate the development of more robust and efficient processes.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for in-situ reaction analysis. Recent advancements in NMR technology, such as benchtop NMR spectrometers, make this technique more accessible for routine reaction monitoring. The use of in-situ NMR could provide detailed structural information about transient intermediates that are difficult to isolate and characterize by other means.

| Spectroscopic Technique | Information Gained | Potential Impact on Research |

| FTIR/Raman Spectroscopy | Real-time concentration profiles of reactants, products, and intermediates. | Optimization of reaction conditions (temperature, pressure, catalyst loading) for improved yield and purity. |

| In-situ NMR Spectroscopy | Detailed structural information on reaction intermediates and byproducts. | Elucidation of reaction mechanisms and identification of potential side reactions. |

| Mass Spectrometry | Identification of reaction components and their molecular weights. | Rapid screening of reaction conditions and identification of unexpected products. |

Integration with Machine Learning and Artificial Intelligence for Synthetic Route Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the field of chemical synthesis. These technologies can be applied to predict optimal synthetic routes for complex molecules like this compound, significantly reducing the time and resources required for experimental work.

Furthermore, ML models can be trained to predict the outcome of reactions with a high degree of accuracy. By feeding the model with data on different catalysts, solvents, and reaction conditions, it can learn to predict the yield and selectivity of a given transformation. This predictive power can be used to guide the experimental design and accelerate the discovery of new derivatization methods for this compound.

| AI/ML Application | Description | Benefit for this compound Research |

| Retrosynthesis Prediction | AI algorithms suggest synthetic routes from target molecule to starting materials. | Discovery of novel and more efficient synthetic pathways. |

| Reaction Outcome Prediction | ML models predict the yield, selectivity, and byproducts of a chemical reaction. | Accelerated optimization of reaction conditions and reduced experimental effort. |

| Catalyst Design | AI can be used to design novel catalysts with enhanced activity and selectivity. | Development of bespoke catalysts for the specific derivatization of this compound. |

Investigation of Solid-State Properties for Advanced Material Science Applications

The solid-state properties of this compound, such as its crystal structure and polymorphism, are critical for its potential applications in material science. A thorough investigation of these properties could reveal new opportunities for the development of advanced materials with tailored functionalities.

X-ray crystallography is a fundamental technique for determining the precise three-dimensional arrangement of atoms in a crystal. The detailed crystal structure of this compound would provide valuable information about its intermolecular interactions, such as hydrogen bonding and halogen bonding. This understanding is crucial for crystal engineering, where the goal is to design and synthesize crystalline materials with desired physical and chemical properties.

The study of polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is another important area of research. Different polymorphs of a compound can exhibit distinct properties, including solubility, melting point, and stability. The identification and characterization of different polymorphic forms of this compound could lead to the discovery of new materials with enhanced performance for specific applications.

| Solid-State Property | Investigative Technique | Potential Application |

| Crystal Structure | Single-Crystal X-ray Diffraction | Design of co-crystals and salts with tailored physical properties (e.g., solubility, stability). |

| Polymorphism | Powder X-ray Diffraction, Differential Scanning Calorimetry (DSC) | Identification of the most stable and bioavailable form for pharmaceutical applications, or the form with optimal electronic properties for organic electronics. |

| Intermolecular Interactions | Hirshfeld Surface Analysis | Understanding the forces that govern crystal packing and predicting the formation of new crystalline phases. |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 4-bromo-N-ethyl-2-methylbenzamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step organic reactions, such as amide coupling between 4-bromo-2-methylbenzoic acid derivatives and N-ethylamine. Key parameters include solvent selection (e.g., dichloromethane for solubility), temperature control (0–25°C to minimize side reactions), and catalysts like DCC (dicyclohexylcarbodiimide) for efficient coupling . Yield optimization may require iterative adjustments of stoichiometry and reaction time.

Q. How can spectroscopic techniques (NMR, FTIR, MS) be utilized to characterize this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm substituent positions (e.g., bromine at C4, ethyl group on the amide nitrogen). Splitting patterns in H NMR distinguish methyl and ethyl groups .

- FTIR : Identify amide C=O stretches (~1650–1680 cm) and N-H bends (~3300 cm) .

- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H] peak at m/z 270.03) .

Q. What preliminary biological assays are appropriate for screening this compound?

- Methodological Answer : Initial screens should include:

- Enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay) .

- Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC (Minimum Inhibitory Concentration) determination .

Advanced Research Questions

Q. How can contradictions in enzyme inhibition data for this compound be resolved?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, ionic strength) or compound purity. Validate results by:

- HPLC purity checks : Ensure >95% purity to exclude impurities affecting activity .

- Dose-response curves : Use IC values across multiple replicates to confirm potency trends .

- Theoretical modeling : Compare inhibition kinetics with DFT-calculated binding affinities .

Q. What factorial design strategies are effective for optimizing the synthesis of this compound?

- Methodological Answer : Apply a 2 factorial design to evaluate variables:

- Factors : Temperature (low vs. high), solvent polarity (dichloromethane vs. THF), catalyst loading (0.5 vs. 1.0 eq).

- Response variables : Yield, purity, reaction time.

- Analysis : ANOVA identifies significant interactions; response surface methodology (RSM) refines optimal conditions .

Q. How can hydrogen-bonding interactions in this compound be analyzed using X-ray crystallography?

- Methodological Answer :

- Data collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 89 K to minimize thermal motion .

- Hydrogen-bond metrics : Measure D–H···A distances (e.g., N–H···O=C < 2.2 Å) and angles (>150°) using software like SHELX .

- Comparative analysis : Overlay with similar benzamide structures to identify conformational stability .

Q. What role does molecular conformation play in the bioactivity of this compound?

- Methodological Answer :

- Crystallographic data : Confirm planar amide groups and bromine orientation via torsion angles (e.g., C4–Br–C2–C=O dihedral angle < 10°) .

- Docking studies : Use AutoDock Vina to simulate binding poses with target enzymes (e.g., PARP-1), correlating conformation with binding energy scores .

Q. How can computational models validate experimental data for this compound?

- Methodological Answer :

- DFT calculations : Optimize geometry at B3LYP/6-31G* level and compare bond lengths/angles with X-ray data (e.g., C–Br bond: 1.89 Å experimental vs. 1.91 Å theoretical) .

- ADMET prediction : Use SwissADME to assess solubility (LogP ~2.5) and cytochrome P450 interactions, cross-referencing with in vitro metabolic stability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.